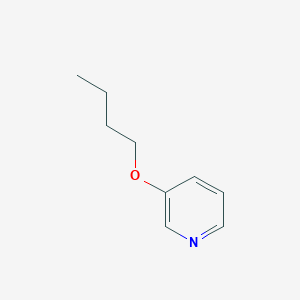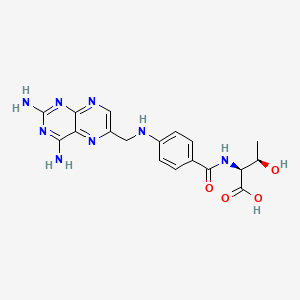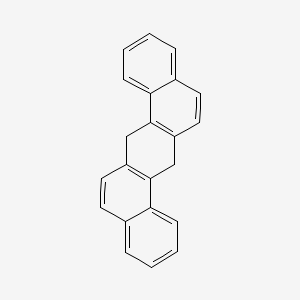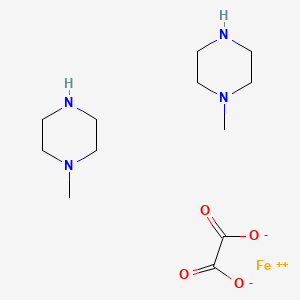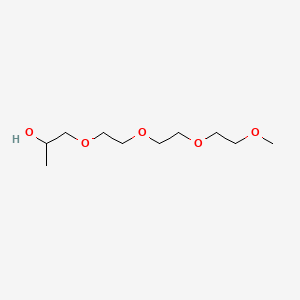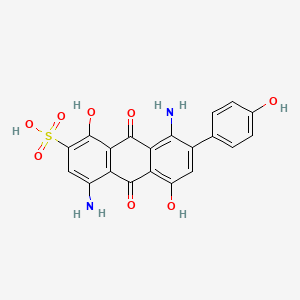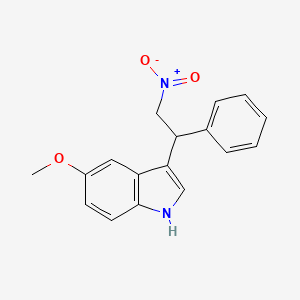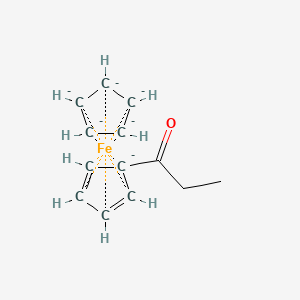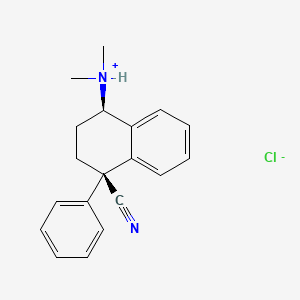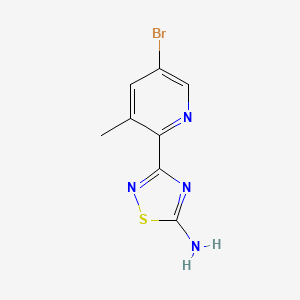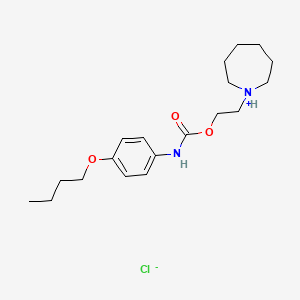![molecular formula C30H50AgN7-2 B13752808 silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)
silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide is a complex organic compound with a molecular formula of C30H50AgN7-2 This compound is notable for its unique structure, which includes a silver ion coordinated with acetonitrile and a pyrazolide ligand
Métodos De Preparación
The synthesis of silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide typically involves the reaction of silver nitrate with the corresponding pyrazolide ligand in the presence of acetonitrile . The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired complex. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazolide ligand can undergo substitution reactions with other nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide involves its interaction with molecular targets such as thioredoxin reductase (TrxR). By inhibiting TrxR, the compound disrupts redox homeostasis within cells, leading to the accumulation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells . The silver ion also plays a crucial role in its antimicrobial activity by interacting with bacterial cell membranes and proteins.
Comparación Con Compuestos Similares
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide can be compared with other silver-based compounds and pyrazolide derivatives:
Silver nitrate: A common silver compound used in various applications, but lacks the complex structure and specific activity of the pyrazolide complex.
Bis(pyrazol-1-yl)methane: A related pyrazolide ligand that forms complexes with various metal ions, but may not exhibit the same level of biological activity as the silver complex.
Silver acetate: Another silver compound with antimicrobial properties, but with a simpler structure and different mechanism of action.
The uniqueness of this compound lies in its combination of a silver ion with a complex pyrazolide ligand, resulting in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C30H50AgN7-2 |
|---|---|
Peso molecular |
616.6 g/mol |
Nombre IUPAC |
silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide |
InChI |
InChI=1S/C28H47N6.C2H3N.Ag/c1-4-10-22(11-5-1)25-16-19-32(29-25)28(33-20-17-26(30-33)23-12-6-2-7-13-23)34-21-18-27(31-34)24-14-8-3-9-15-24;1-2-3;/h16,22-24,26-28H,1-15,17-21H2;1H3;/q-3;;+1 |
Clave InChI |
NFDNEOXDETVSHM-UHFFFAOYSA-N |
SMILES canónico |
CC#N.C1CCC(CC1)C2CCN([N-]2)C(N3CCC([N-]3)C4CCCCC4)N5CC=C([N-]5)C6CCCCC6.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
